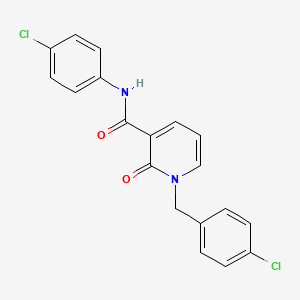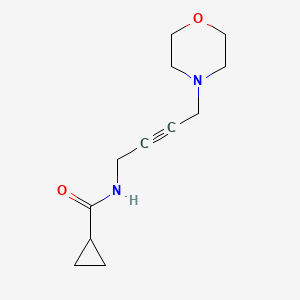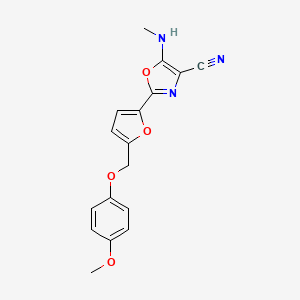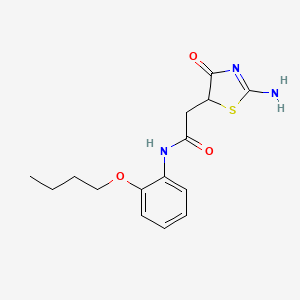![molecular formula C22H19N5O2S B3016012 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894052-96-1](/img/structure/B3016012.png)
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study on various derivatives, including compounds related to the one , highlighted their antioxidant and anticancer activities. Notably, some derivatives showed higher antioxidant activity than ascorbic acid and demonstrated cytotoxicity against specific cancer cell lines, indicating potential applications in cancer therapy (Tumosienė et al., 2020).
c-Met Inhibition for Cancer Treatment
Research involving compounds structurally similar to the queried chemical has shown inhibition of c-Met kinase activity. Since deregulation of c-Met is implicated in several human cancers, these compounds, including the specific derivative , could be relevant in the development of cancer treatments (Ye et al., 2012).
Pharmacological Potential in Modern Medicine
The structural combination of triazole and pyrazole, elements present in the queried compound, increases the potential for interaction with various biological targets. This makes such compounds significant in medicinal chemistry, especially for developing new drugs with specific biological activities (Fedotov et al., 2022).
Synthesis and Utility in Heterocyclic Chemistry
Compounds like the one play a crucial role in the synthesis of nitrogen and sulfur heterocyclic systems. These systems are vital for further research in various scientific fields due to their unique properties and potential applications (Boraei et al., 2020).
Anticancer Activity of Related Compounds
A study on the synthesis and anticancer activity of triazolothiadiazine derivatives, structurally related to the queried compound, demonstrated significant activity against specific cancer cell lines. This indicates the potential of such compounds, including the one , in cancer research (Arandkar & Vedula, 2018).
Inhibition of Endothelial and Tumor Cell Proliferation
Triazolo[4,3-b]pyridazine derivatives, closely related to the compound , were found to inhibit the proliferation of endothelial and tumor cells. This suggests potential therapeutic applications in cancer treatment (Ilić et al., 2011).
Cholinesterase Inhibition for Neurological Disorders
Some derivatives containing triazole and triazolothiadiazine, elements found in the queried compound, have been synthesized as cholinesterase inhibitors. This suggests potential applications in treating neurological disorders like Alzheimer's disease (Mohsen, 2012).
Bioactivation and Potential Toxicity in Drug Discovery
Research on compounds structurally similar to the queried chemical has revealed insights into their bioactivation and potential toxicity. This information is crucial for drug discovery, especially in assessing the safety profile of new therapeutic agents (Teffera et al., 2010).
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-17-8-6-15(7-9-17)18-10-11-20-23-24-22(27(20)25-18)30-14-21(28)26-13-12-16-4-2-3-5-19(16)26/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRNLMHFMDFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)
![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)



![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)
![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)
![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)
![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)
![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)